

Prochloraz-d7: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Prochloraz-d7	
Cat. No.:	B15622990	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an indepth overview of **Prochloraz-d7**, covering its chemical properties, biological mechanisms of the parent compound Prochloraz, and relevant experimental protocols.

Core Data Presentation

This section summarizes the key quantitative data for **Prochloraz-d7** and its non-deuterated analogue, Prochloraz.

Identifier	Prochloraz-d7	Prochloraz
CAS Number	Not explicitly available; Unlabelled CAS: 67747-09- 5[1][2]	67747-09-5[3][4][5]
Molecular Formula	C15H9D7Cl3N3O2[1][2]	C15H16Cl3N3O2[3][4][5]
Molecular Weight	383.71 g/mol [1][2][6]	376.66 g/mol [3][5]

Signaling Pathways of Prochloraz

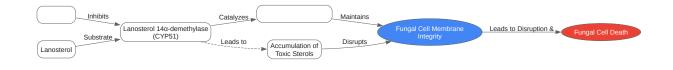
Prochloraz-d7 is a deuterated form of Prochloraz, and as such, it is expected to exhibit the same biological activity and interact with the same signaling pathways as the parent compound. The deuterium labeling serves to provide a distinct mass signature for use as an internal standard in mass spectrometry-based analytical methods.



Prochloraz, an imidazole fungicide, exerts its biological effects through multiple mechanisms of action. Its primary antifungal activity stems from the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. In vertebrates, it is recognized as an endocrine disruptor due to its interaction with various hormonal pathways.

Antifungal Mechanism of Action

The principal mode of action of Prochloraz is the inhibition of the cytochrome P450 enzyme lanosterol 14α -demethylase (CYP51).[1][7] This enzyme is critical in the biosynthesis of ergosterol, the main sterol in fungal cell membranes.[1] The nitrogen atom in the imidazole ring of Prochloraz binds to the heme iron atom in the active site of CYP51, which competitively inhibits the natural substrate, lanosterol.[1] This blockage leads to a depletion of ergosterol and an accumulation of toxic 14α -methylated sterol precursors, which disrupt the structure and function of the fungal cell membrane, ultimately leading to cell death.[1]



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Caption: Antifungal signaling pathway of Prochloraz.

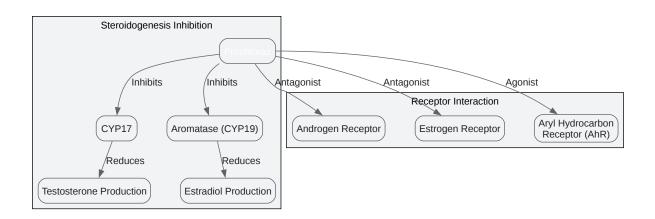
Endocrine Disruption in Vertebrates

In vertebrate systems, Prochloraz has been shown to act as an endocrine disruptor through several mechanisms:

Anti-androgenic Effects: Prochloraz can act as an antagonist of the androgen receptor.[6][7]
It also inhibits key enzymes in steroidogenesis, such as CYP17 (17α-hydroxylase/17,20 lyase), which is necessary for the synthesis of testosterone.[2][5] This can lead to reduced
testosterone levels and subsequent reproductive malformations in males.[6]



- Anti-estrogenic Effects: The fungicide has been observed to antagonize the estrogen receptor.[2][6]
- Aromatase Inhibition: Prochloraz can inhibit aromatase (CYP19), the enzyme responsible for converting androgens to estrogens.[7][8]
- Aryl Hydrocarbon Receptor (AhR) Agonism: Prochloraz can act as an agonist of the aryl hydrocarbon receptor, a pathway involved in responding to environmental toxins.[6][7]



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Caption: Endocrine disruption pathways of Prochloraz.

Experimental Protocols

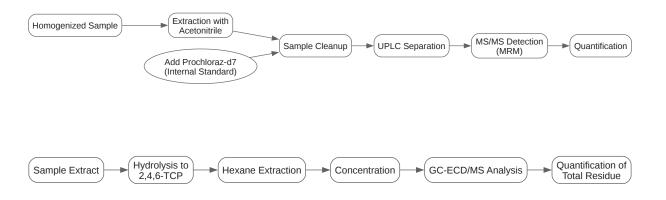
Prochloraz-d7 is primarily utilized as an internal standard in analytical methods for the quantification of Prochloraz and its metabolites. Below are outlines of relevant experimental protocols.



Analysis of Prochloraz and its Metabolites using UPLC-MS/MS

This method is highly sensitive and selective for the simultaneous quantification of Prochloraz and its metabolites.

- 1. Sample Extraction:
- Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- The sample is then further processed for cleanup to remove interfering substances before injection into the UPLC-MS/MS system.
- 2. UPLC-MS/MS System:
- Separation: A reversed-phase column is used to separate the analytes based on their polarity.
- Detection: A mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.
- Internal Standard: **Prochloraz-d7** is added to the sample at a known concentration to serve as an internal standard for accurate quantification of Prochloraz.



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